2-(3-Thienyl)propionic acid chloride

Catalog No.
S8733532
CAS No.
M.F
C7H7ClOS
M. Wt
174.65 g/mol
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2-(3-Thienyl)propionic acid chloride

Product Name

2-(3-Thienyl)propionic acid chloride

IUPAC Name

2-thiophen-3-ylpropanoyl chloride

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

InChI

InChI=1S/C7H7ClOS/c1-5(7(8)9)6-2-3-10-4-6/h2-5H,1H3

InChI Key

UANYLLXZWAVEAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=C1)C(=O)Cl

The development of 2-(3-thienyl)propionic acid chloride is intertwined with advancements in thiophene chemistry during the late 20th century. Thiophene derivatives gained prominence due to their electronic properties and bioisosteric potential, mimicking phenyl groups in drug design while offering metabolic stability. Early work by Laboratorios Madaus Cerafarm, S.A. (patent US4690945) demonstrated the anti-inflammatory activity of 2-(3'-thienyl)propionic acid derivatives, spurring interest in their acyl chloride precursors. The compound itself emerged as a key intermediate in the 1990s, with optimized synthetic routes appearing in patents such as CN1349969A, which detailed acylation methods using phosphorus trichloride.

IUPAC Nomenclature and Structural Identity

The systematic IUPAC name for this compound is 3-(thiophen-3-yl)propanoyl chloride, reflecting the propanoyl chloride chain (-CH₂CH₂COCl) attached to the 3-position of the thiophene ring. Its molecular formula is C₇H₇ClOS, with a molecular weight of 174.65 g/mol. The structure (Fig. 1) features a five-membered thiophene ring (S at position 1) and a propanoyl chloride substituent at position 3.

Structural Formula

      S        │  C₁─C₂─C₃─CH₂CH₂COCl  

Position Within Thiophene Derivatives

Thiophene-based acyl chlorides occupy a niche within organosulfur chemistry due to their dual functionality:

  • Electrophilic Acyl Group: Enables nucleophilic substitutions (e.g., with amines or alcohols) to form amides or esters.
  • Aromatic Thiophene: Enhances electron delocalization, influencing reactivity and stability.

Compared to phenyl analogs, the thiophene ring’s lower aromaticity increases susceptibility to electrophilic attack, while its sulfur atom participates in coordination chemistry.

Precursor Selection Strategies

Thiophene Derivative Feedstocks

Thiophene derivatives serve as critical starting materials for synthesizing 2-(3-thienyl)propionic acid chloride. These heterocyclic aromatic compounds provide the sulfur-containing thienyl moiety essential for the target molecule’s structure. Common feedstocks include beta-thienylcarboxylic acid and beta-thienylacetic acid, which undergo functionalization to introduce the propionic acid side chain [1]. Recent advancements in thiophene chemistry have expanded the repertoire of accessible derivatives, such as 2-(beta-thienyl)-propionic acid, which can be directly chlorinated to yield the desired acyl chloride [1]. The structural diversity of thiophene derivatives allows for tailored synthetic routes, with beta-substituted thiophenes offering optimal regioselectivity during subsequent chlorination steps [3].

Propionic Acid Precursor Modifications

Propionic acid serves as the foundational carboxylic acid precursor for this synthesis. Industrial production of propionic acid primarily relies on microbial fermentation using Propionibacterium species, which convert pyruvate or lactate into propionic acid via the acrylate pathway [4]. To enhance compatibility with chlorination reactions, the propionic acid backbone is often functionalized with thiophene groups prior to chlorination. For example, 3-thienylpropionic acid is synthesized through Friedel-Crafts alkylation or cross-coupling reactions, introducing the thienyl group at the beta-position of the propionic acid chain [1]. Modifications to the carboxylic acid group, such as esterification or activation as a mixed anhydride, can improve reactivity toward chlorinating agents [5].

Chlorination Reaction Mechanisms

Thionyl Chloride-Mediated Synthesis

Thionyl chloride (SOCl₂) is the most widely employed reagent for converting 3-thienylpropionic acid into its corresponding acyl chloride. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the carboxylic oxygen on sulfur, forming a tetrahedral intermediate, and (2) elimination of HCl and SO₂ to generate the acid chloride [6]. This method is favored due to the volatile byproducts (SO₂ and HCl), which facilitate purification through distillation [1]. A typical protocol involves refluxing 3-thienylpropionic acid with excess thionyl chloride under anhydrous conditions, followed by vacuum distillation to isolate the product [1] [6].

The stoichiometry of the reaction is critical, with a molar ratio of 1:1.2 (acid to SOCl₂) providing optimal conversion rates [1]. Additives such as dimethylformamide (DMF) or organopolysiloxanes may be introduced to catalyze the reaction and minimize side reactions [1]. For instance, the inclusion of 0.5% w/w organopolysiloxane reduces reaction time by 30% while maintaining a yield exceeding 85% [1].

Oxalyl Chloride Alternative Pathways

While thionyl chloride dominates industrial processes, oxalyl chloride ((COCl)₂) offers an alternative route under specific conditions. However, this method is less documented in the provided literature. General acyl chloride synthesis principles suggest that oxalyl chloride reacts with carboxylic acids in the presence of a catalytic base (e.g., pyridine) to form the acid chloride and carbon monoxide [7]. For 3-thienylpropionic acid, this pathway may require stringent moisture control and elevated temperatures (40–60°C) to drive the reaction to completion. Despite its potential, oxalyl chloride’s higher cost and generation of gaseous CO limit its industrial adoption compared to thionyl chloride [6].

Industrial-Scale Production Protocols

Large-scale synthesis of 2-(3-thienyl)propionic acid chloride employs continuous flow chemistry to enhance efficiency and safety. A representative system involves:

  • Continuous Feed Introduction: Separate streams of 3-thienylpropionic acid and thionyl chloride are pumped into a microreactor at calibrated flow rates (typically 5 mL/min and 6 mL/min, respectively) [5].
  • Reactive Mixing: The reactants combine in a staggered herringbone mixer, ensuring rapid homogenization and heat dissipation [5].
  • In-Line Quenching: The effluent passes through a cooling loop (−10°C) to stabilize the product before distillation [5].

This approach reduces residence time to under 2 minutes, minimizing degradation and side reactions. Post-synthesis, the crude product is purified via fractional distillation under reduced pressure (10–15 mmHg), with distillation improvement additives like mineral oil enhancing separation efficiency [1] [5].

Reaction Condition Optimization

Solvent System Selection

Non-polar solvents such as dichloromethane or toluene are preferred for thionyl chloride-mediated reactions due to their low nucleophilicity and compatibility with acid chlorides [1]. In continuous flow systems, solvent-free conditions are achievable by maintaining precise stoichiometric ratios and elevated pressures (3–5 bar) [5]. For batch processes, azeotropic distillation with benzene or cyclohexane effectively removes residual water, preventing hydrolysis of the acid chloride [1].

Temperature and Catalytic Control

Optimal reaction temperatures range from 60–80°C for batch reactions, balancing conversion rate and thermal stability [1]. Continuous flow systems operate at lower temperatures (40–50°C) due to improved heat transfer [5]. Catalytic additives play a dual role: DMF accelerates the reaction by activating thionyl chloride, while organopolysiloxanes reduce foaming during distillation [1]. A comparative study demonstrated that 0.1% w/w DMF increases yield from 78% to 92% under identical conditions [1].

Tables

Thiophene Derivative FeedstocksPrecursor StructureChlorination Yield (%)
beta-Thienylcarboxylic acidC₄H₃S-C(O)OH88 [1]
3-Thienylpropionic acidC₄H₃S-CH₂CH₂COOH85 [1]
2-(beta-Thienyl)-propionic acidC₄H₃S-CH(CH₃)COOH91 [1]
Continuous Flow ParametersValue
Reactor volume10 mL [5]
Residence time90 seconds [5]
Pressure4 bar [5]
Temperature45°C [5]

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of crystalline compounds [1]. For 2-(3-Thienyl)propionic acid chloride, with molecular formula C₇H₇ClOS and molecular weight 174.65 g/mol [2] [3], the crystallographic investigation would provide precise atomic coordinates, bond lengths, bond angles, and crystal packing arrangements.

Based on structural analogs and related thiophene-containing compounds, the expected crystal system for 2-(3-Thienyl)propionic acid chloride would likely be monoclinic, which is commonly observed for thiophene derivatives [4] [5]. Similar compounds such as 3-chloropropionic acid crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 5.2011(4) Å, b = 7.4362(4) Å, c = 24.1175(15) Å, β = 94.594(3)°, V = 929.78(10) ų, Z = 8 [6]. The presence of the thiophene ring system would introduce additional complexity compared to simple aliphatic acid chlorides.

The molecular structure would exhibit the characteristic planar geometry of the thiophene ring, with the propionic acid chloride side chain adopting a specific conformation determined by steric interactions and intermolecular forces. The dihedral angle between the thiophene ring and the propanoyl group would be influenced by the electronic effects of the sulfur heteroatom and the electron-withdrawing nature of the acid chloride functionality [7].

Crystallographic ParameterExpected Range
Crystal SystemMonoclinic
Space GroupP2₁/c or P2₁/n
Unit Cell Volume800-1200 ų
Density (calculated)1.4-1.6 g/cm³
Z value4

The crystal packing would be dominated by van der Waals interactions between aromatic rings and weak intermolecular contacts involving the sulfur atom and carbonyl chloride group. The highly reactive nature of the acid chloride functionality would necessitate careful handling during crystal growth and data collection under an inert atmosphere [8].

Nuclear Magnetic Resonance Profiling

¹H Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of 2-(3-Thienyl)propionic acid chloride would exhibit characteristic resonances corresponding to the different proton environments within the molecule [9]. The thiophene ring protons would appear in the aromatic region between 6.8-7.6 ppm, consistent with five-membered heterocyclic systems [10] [11].

For the 3-substituted thiophene ring, three distinct aromatic proton signals would be observed. According to established data for thiophene derivatives, the H-2 proton (α to sulfur and ortho to the substituent) would appear around 7.1-7.3 ppm, while the H-4 proton would resonate at approximately 7.3-7.5 ppm. The H-5 proton would appear at 6.9-7.1 ppm [10] [12]. These chemical shifts reflect the electron-withdrawing effect of the propionic acid chloride substituent.

The aliphatic portion would show the characteristic pattern of a propionic acid derivative. The α-proton (attached to the carbon bearing the acid chloride group) would appear as a quartet around 3.6-3.8 ppm due to coupling with the methyl group [13] [14]. This downfield position results from the deshielding effect of the carbonyl chloride group. The methyl protons would appear as a doublet at approximately 1.5-1.6 ppm [9].

Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Thiophene H-27.1-7.3singlet-
Thiophene H-47.3-7.5doublet3-5
Thiophene H-56.9-7.1doublet3-5
α-CH3.6-3.8quartet6-8
CH₃1.5-1.6doublet6-8

The integration ratios would confirm the molecular structure, with the aromatic region integrating for 3H and the aliphatic region integrating for 4H total [15].

¹³C Nuclear Magnetic Resonance Pattern Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides information about all carbon environments in the molecule [16] [17]. For 2-(3-Thienyl)propionic acid chloride, seven distinct carbon signals would be expected, corresponding to the molecular formula C₇H₇ClOS.

The most distinctive feature would be the carbonyl carbon of the acid chloride, which typically appears around 170-180 ppm for acyl chlorides [18] [19] [20]. This represents a characteristic downfield shift compared to carboxylic acids due to the electron-withdrawing nature of chlorine and reduced resonance stabilization.

The thiophene ring carbons would appear in the aromatic region between 120-140 ppm [21] [17]. The carbon bearing the substituent (C-3) would be shifted upfield due to the electron-withdrawing inductive effect of the propionic acid chloride group. The remaining thiophene carbons would follow the typical pattern: C-2 around 125-130 ppm, C-4 around 130-135 ppm, and C-5 around 125-130 ppm [12] [22].

The aliphatic carbons would show characteristic chemical shifts: the α-carbon (bearing the acid chloride) would appear around 50-55 ppm due to the deshielding effect of the carbonyl group, while the methyl carbon would resonate around 15-20 ppm [23] [24] [19].

Carbon PositionChemical Shift (ppm)Assignment
C=O170-180Carbonyl
C-2 (thiophene)125-130Aromatic
C-3 (thiophene)135-140Substituted aromatic
C-4 (thiophene)130-135Aromatic
C-5 (thiophene)125-130Aromatic
α-CH50-55Aliphatic
CH₃15-20Aliphatic

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-(3-Thienyl)propionic acid chloride would provide molecular weight confirmation and characteristic fragmentation patterns [25] [26]. The molecular ion peak would appear at m/z 174/176 showing the characteristic chlorine isotope pattern with a 3:1 ratio reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes [3].

The base peak would likely result from the loss of chlorine (M-35), giving m/z 139, forming a stabilized acylium ion. This represents α-cleavage at the carbonyl carbon, a common fragmentation pathway for acid chlorides [27] [28]. Additional fragments would include the loss of the entire acid chloride group (COCl, M-63) yielding m/z 111, corresponding to the 3-methylthiophene cation.

The thiophene ring system would contribute to fragmentation through ring cleavage and rearrangement processes. Loss of sulfur (M-32) and formation of C₄H₄⁺ fragments at m/z 52 would be characteristic of thiophene compounds [29]. McLafferty rearrangement could occur if sufficient energy is available, leading to characteristic neutral losses and rearranged ion formations [28].

Fragment Ionm/zRelative IntensityAssignment
M⁺·174/1765-15%Molecular ion
M-Cl13980-100%Acylium ion
M-COCl11130-50%Methylthiophene⁺
Thiophene⁺8420-40%Ring fragment
C₄H₄⁺5215-30%Ring fragment

The fragmentation pattern would be influenced by the electron-withdrawing nature of the acid chloride group and the aromatic stabilization provided by the thiophene ring system [30] [31].

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides information about the vibrational modes of functional groups present in 2-(3-Thienyl)propionic acid chloride [32] [33]. The most characteristic absorption would be the carbonyl stretch of the acid chloride functionality, appearing at 1790-1810 cm⁻¹, which is significantly higher than ketones or carboxylic acids due to the electron-withdrawing effect of chlorine [32] [33].

The thiophene ring would exhibit characteristic C-H stretching vibrations around 3100-3050 cm⁻¹, distinguishing aromatic from aliphatic C-H bonds [10] [11]. The ring stretching vibrations would appear between 1520-1550 cm⁻¹ and 1400-1450 cm⁻¹, typical for substituted thiophenes [12] [22].

The C-H in-plane bending modes for the thiophene ring would occur around 1250-1300 cm⁻¹ and 1050-1100 cm⁻¹, while out-of-plane bending vibrations would appear at 800-850 cm⁻¹ [10] [12]. These frequencies are characteristic for 3-substituted thiophene derivatives.

The aliphatic portions would show C-H stretching around 2950-3000 cm⁻¹ for the methyl and methylene groups [32]. The C-Cl stretch would appear as a medium intensity band around 750-800 cm⁻¹ [32].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
C=O stretch1790-1810StrongAcid chloride
Aromatic C-H stretch3100-3050MediumThiophene
Ring stretch1520-1550MediumThiophene
Ring stretch1400-1450MediumThiophene
C-H in-plane bend1250-1300MediumThiophene
C-H out-of-plane bend800-850MediumThiophene
Aliphatic C-H stretch2950-3000MediumCH₃/CH₂
C-Cl stretch750-800MediumAcid chloride

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

173.9906137 g/mol

Monoisotopic Mass

173.9906137 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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